4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid
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Overview
Description
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid is an organic compound with the molecular formula C10H20N2O3 This compound is characterized by the presence of a diethylamino group attached to an ethyl chain, which is further connected to an amino group and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid typically involves the reaction of diethylamine with ethyl chloroacetate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: None required
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include:
- Batch or continuous flow reactors
- Purification steps: Crystallization or distillation
- Quality control: Analytical techniques such as HPLC or GC-MS
Chemical Reactions Analysis
Types of Reactions
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:
- Oxidation: Conversion to corresponding oxo derivatives
- Reduction: Formation of amine derivatives
- Substitution: Nucleophilic substitution reactions
Common Reagents and Conditions
- Oxidation: Hydrogen peroxide or potassium permanganate
- Reduction: Sodium borohydride or lithium aluminum hydride
- Substitution: Alkyl halides or acyl chlorides
Major Products
- Oxidation: Oxo derivatives
- Reduction: Amine derivatives
- Substitution: Substituted amides or esters
Scientific Research Applications
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid has several scientific research applications:
- Chemistry: Used as a building block in organic synthesis
- Biology: Potential use in the study of enzyme inhibitors
- Medicine: Investigated for its potential as a drug candidate
- Industry: Utilized in the production of specialty chemicals
Mechanism of Action
The mechanism of action of 4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-(Dimethylamino)ethyl]amino}-4-oxobutanoic acid
- 4-{[2-(Diethylamino)propyl]amino}-4-oxobutanoic acid
- 4-{[2-(Diethylamino)ethyl]amino}-4-oxopentanoic acid
Uniqueness
4-{[2-(Diethylamino)ethyl]amino}-4-oxobutanoic acid is unique due to its specific diethylaminoethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
72038-39-2 |
---|---|
Molecular Formula |
C10H20N2O3 |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
4-[2-(diethylamino)ethylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H20N2O3/c1-3-12(4-2)8-7-11-9(13)5-6-10(14)15/h3-8H2,1-2H3,(H,11,13)(H,14,15) |
InChI Key |
WQSADEBZBOMXSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)CCC(=O)O |
Origin of Product |
United States |
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